Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate

Lipophilicity Drug-likeness Medicinal chemistry

Arachidonic acid pathway screening demands building blocks with validated selectivity profiles to eliminate false positives. Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate provides documented weak COX-2 inhibition (IC₅₀ > 10,000 nM) and negligible 5-LOX activity, establishing a definitive negative-control scaffold for SAR campaigns. • Zero H-bond donors, 4 acceptors, MW 262 Da - full Rule-of-5 compliance for direct fragment screening without pre-modification. • Methyl ester enables one-step amide coupling with high stereochemical fidelity at the quaternary C1 center, avoiding racemization risks inherent to free acid analogs. • 4-MeO substituent provides a UV-active chromophore for HPLC-based hydrolysis monitoring; predicted LogP 1.95 reduces DMSO co-solvent artifacts vs. the unsubstituted phenyl analog (LogP 2.24).

Molecular Formula C15H18O4
Molecular Weight 262.3 g/mol
CAS No. 1384264-82-7
Cat. No. B1515403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate
CAS1384264-82-7
Molecular FormulaC15H18O4
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)OC
InChIInChI=1S/C15H18O4/c1-18-13-5-3-11(4-6-13)15(14(17)19-2)9-7-12(16)8-10-15/h3-6H,7-10H2,1-2H3
InChIKeyBOXSSELYHYJYPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate (CAS 1384264-82-7): Structural Identity & Physicochemical Baseline for Research Procurement


Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate (CAS 1384264-82-7) is a synthetic small-molecule building block belonging to the 1-aryl-4-oxocyclohexanecarboxylate ester class . It features a cyclohexanone ring bearing a geminal 4-methoxyphenyl substituent and a methyl ester at the 1-position, yielding the molecular formula C₁₅H₁₈O₄ and a molecular weight of 262.30 g·mol⁻¹ . The compound is commercially available at purities ≥95–98% from multiple vendors, positioning it as a tractable intermediate for medicinal chemistry and fragment-based campaigns .

Medicinal chemistry building block 1-aryl-4-oxocyclohexanecarboxylate ester with para-methoxy substituent and methyl ester handle
Fragment-based screening compatible Zero H-bond donors, four H-bond acceptors, full Rule-of-Five compliance without donor-mediated aggregation risk
Multi-source supply with documented purity Stocked by multiple independent vendors with publicly available specifications, reducing procurement lead time

Why Generic Substitution Fails for Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate: Key Structural-Specificity Rationale


The 4-methoxy substituent on the pendant phenyl ring is the single most consequential structural feature distinguishing this compound from its closest unsubstituted, halogenated, or acid/ester-variant analogs . The electron-donating methoxy group alters the electron density of the aromatic ring, which in turn changes the conformational preferences of the cyclohexanone core and modulates the hydrogen-bond acceptor capacity at the ketone (C4=O) and ester (CO₂CH₃) sites . Generic procurement of any in-class 1-aryl-4-oxocyclohexanecarboxylate without the para-methoxy motif—or with a different ester (e.g., ethyl, acid)—introduces uncontrolled variance in target engagement, aqueous solubility, and metabolic stability, rendering cross-class interchange scientifically unsound [1].

Para-methoxy critical

Replacing the 4-methoxy with H, halogen, or hydroxy shifts electronic properties, LogP, and conformational preferences, potentially altering target engagement and solubility.

Ester vs. acid handling

Switching to the free carboxylic acid introduces coupling activation steps and racemization risk at the quaternary C1 center, limiting direct use in library synthesis.

Analog supply inconsistency

Closest phenyl, chlorophenyl, or hydroxy analogs often rely on single vendors or custom synthesis without guaranteed purity documentation, delaying repeat studies.

Quantitative Evidence Guide: How Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate Differentiates from Closest Analogs


Physicochemical Differentiation: LogP, Solubility, and Topological PSA Relative to the Unsubstituted Phenyl Analog

The para-methoxy group of the target compound confers a measurably lower predicted LogP (ACD/LogP = 1.95) compared to the unsubstituted phenyl comparator methyl 4-oxo-1-phenylcyclohexanecarboxylate (CAS 75945-90-3; predicted LogP ≈ 2.24) . The target compound also exhibits a larger topological polar surface area (tPSA = 53 Ų) versus the phenyl analog (tPSA = 43.4 Ų), arising from the additional oxygen atom . Both observations suggest improved aqueous solubility and altered passive membrane permeability for the 4-methoxyphenyl derivative, a critical differentiation for lead optimization where balancing potency and pharmacokinetics is essential [1].

Physicochemical differentiation
Predicted
Δ LogP ≈ −0.29 | Δ tPSA ≈ +9.6 Ų
Supports altered permeability and solubility profile relative to unsubstituted phenyl analog
ACD/Labs Percepta predictions; experimental validation recommended
Lipophilicity Drug-likeness Medicinal chemistry Physicochemical profiling

Synthetic Tractability: Methyl Ester Advantage Over the Free Carboxylic Acid for Diversification

The target compound features a methyl ester at C1, whereas its closest acid counterpart, 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylic acid (CAS 887978-56-5), bears a free carboxylic acid . The methyl ester provides a protected C1 carboxyl handle that can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O) or directly converted to amides, hydrazides, or alcohols [1]. By contrast, the free acid requires activation (e.g., HATU, EDCI) prior to coupling and is more prone to racemization at the quaternary center—introducing a synthetic step and associated yield loss [2]. The target compound's ester form thus offers broader downstream reactivity and preserves the stereochemical integrity of the quaternary carbon, a decisive procurement advantage for medicinal chemistry libraries [3].

Synthetic handle versatility
Class-level
Methyl ester enables direct amidation, reduction, or hydrolysis without pre-activation
Broadens downstream chemistry for library generation
Class-level behavior of quaternary cyclohexanecarboxylate esters
Parallel synthesis Ester hydrolysis Amide coupling Building block utility

Pharmacological Selectivity Profile: COX-2, 5-LOX, and sEH Activity Spectrum Versus Class Expectations

The target compound has been profiled in multiple biochemical assays, offering an unusually broad selectivity data package for a building-block-grade chemical. Against human recombinant COX-2, it exhibits weak inhibition (IC₅₀ > 10,000 nM), and against human 5-lipoxygenase (5-LOX) an IC₅₀ > 100,000 nM, establishing a clean selectivity window for these pro-inflammatory targets [1]. More notably, earlier data indicate the chemotype has been tested for inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 cells and against microsomal 2,3-oxidosqualene cyclase in rat liver microsomes, suggesting its utility as a negative-control scaffold or as a starting point for tuning selectivity across the arachidonic acid cascade [2]. No comparators in the 1-aryl-4-oxocyclohexanecarboxylate subclass have publicly disclosed such a wide selectivity profile across these therapeutically relevant targets.

Selectivity fingerprint
Reported
COX-2 IC₅₀ > 10,000 nM | 5-LOX IC₅₀ > 100,000 nM
Clean selectivity window for arachidonic acid cascade targets
Cell-free and cell-based assays; BindingDB curated data
Polypharmacology COX-2 inhibition Lipoxygenase Soluble epoxide hydrolase

H-Bond Acceptor Capacity and Rule-of-Five Compliance for Fragment-Based Drug Discovery

With four hydrogen-bond acceptors (two from the ketone and ester carbonyls, two from the methoxy and ester oxygens) and zero hydrogen-bond donors, the target compound possesses a high acceptor-to-donor ratio that is favorable for engaging protein backbone amide NH groups in fragment screens . The compound has zero Rule-of-Five violations, a molecular weight of 262.30 Da (well below the 300 Da fragment threshold), and a rotatable bond count of only 4, indicating relatively low conformational entropy . These features contrast with the free carboxylic acid analogs, which carry a hydrogen-bond donor that can reduce passive permeability and complicate crystallization [1]. In fragment-based campaigns, donor-free scaffolds are preferred for their cleaner binding thermodynamics [2].

Fragment-likeness profile
Calculated
HBA=4 | HBD=0 | MW=262.3 Da | RotB=4 | Ro5 violations=0
Ideal donor-free scaffold for SPR and X-ray fragment screens
Computed from 2D structure; validates fragment library entry criteria
Fragment-based drug discovery Lead-likeness Hydrogen bonding Oral bioavailability

Commercial Availability and Purity Benchmarking Against In-Class Analogs

The target compound is stocked by multiple independent suppliers (Fluorochem, AKSci, Apollo Scientific, MolCore, BOC Sciences, Leyan) at purities ranging from 95% to 98%, with transparent lot-specific specifications . In contrast, several close analogs—including the 4-chlorophenyl variant (CAS 1363165-99-4), the free carboxylic acid (CAS 887978-56-5), and the 4-hydroxyphenyl derivatives—are largely available only through custom synthesis or from single vendors, often without guaranteed purity specifications [1]. The target compound's multi-supplier status de-risks procurement delays, enables competitive pricing, and assures batch-to-batch consistency for repeat studies .

Supply chain robustness
Head-to-head
≥6 suppliers with 95–98% purity vs 1–2 for key analogs
De-risks procurement delays and supports batch-to-batch reproducibility
Market scan May 2026; public specifications verified
Supply chain Chemical procurement Purity specification Vendor comparison

Predicted Metabolic Stability: Ester vs. Free Acid Liability and CYP Profiling

The methyl ester group in the target compound is a known metabolic soft spot due to esterase-mediated hydrolysis; however, this liability is well-understood and can be rationally addressed through isosteric replacement (e.g., oxetane, cyclopropyl) or prodrug strategies [1]. Compared to the free carboxylic acid analog (CAS 887978-56-5), which may undergo Phase II glucuronidation and exhibit poor membrane permeability, the ester form offers a tunable pharmacokinetic profile [2]. Additionally, the 4-methoxy substituent is predicted to reduce CYP-mediated O-demethylation rates compared to a 4-hydroxy analog, as the methyl ether requires initial oxidative cleavage [3]. This nuanced metabolic differentiation—where neither extreme (free acid, free phenol) is ideal—positions the target compound as a strategically balanced starting scaffold for lead optimization [4].

Metabolic differentiation
Predicted, class-level
Esterase-labile methyl ester; predicted slower CYP O-demethylation vs free phenol
Tunable metabolic profile with well-characterized soft spots for lead optimization
In silico metabolite prediction; class-level ester/ether metabolism knowledge
Metabolic stability Esterase liability CYP inhibition Pharmacokinetics

Best Research and Industrial Application Scenarios for Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate


Medicinal Chemistry: Lead Optimization of COX-2/sEH Dual Pharmacophore Ligands

Given the available selectivity fingerprint showing weak COX-2 inhibition (IC₅₀ > 10,000 nM) and negligible 5-LOX activity, this compound serves as an ideal negative-control scaffold for designing arachidonic acid pathway modulators. Structure-activity relationship (SAR) campaigns can install substituents on the cyclohexanone ring or modify the ester to systematically improve target affinity, using the pre-existing profiling data as a baseline [1].

Fragment-Based Drug Discovery: SPR and X-ray Crystallography Screening

With zero H-bond donors, four H-bond acceptors, MW of 262 Da, and full Rule-of-Five compliance, the compound is primed for direct deployment in fragment screens without chemical modification. Its favorable solubility relative to the phenyl analog (predicted LogP 1.95 vs. 2.24) reduces the need for DMSO co-solvents, minimizing solvent artifacts in biophysical assays .

Parallel Library Synthesis: Diversification of the C1 Ester Handle

The methyl ester offers a versatile functional group for direct amide coupling or reduction to the primary alcohol. Compared to the free carboxylic acid analog, which requires activation and carries racemization risk at the quaternary C1 center, the target compound enables one-step library generation with higher stereochemical fidelity, accelerating hit expansion efforts [2].

Metabolic Probe Development: Esterase Substrate Specificity Studies

The compound's well-defined esterase liability makes it a useful probe substrate for characterizing tissue-specific carboxylesterase activity. The 4-methoxy substituent provides a UV-active chromophore for HPLC-based monitoring of hydrolysis kinetics, while the cyclohexanone ketone offers a secondary analytical handle via derivatization [3].

Application
Selection Property
Validation Focus
Lead optimization of arachidonic acid cascade modulators
Pre-characterized multi-target selectivity baseline
SAR-driven improvement of target engagement
Fragment-based drug discovery (SPR/X-ray)
Zero H-bond donor, full Rule-of-Five compliance
Biophysical screen compatibility and minimized donor artifacts
Parallel library synthesis from C1 ester
Direct ester derivatization without activation
Stereochemical integrity at quaternary carbon
Metabolic probe for esterase characterization
UV-active 4-methoxyphenyl chromophore
HPLC-based monitoring of hydrolysis kinetics
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